molecular formula C13H25N3 B11746406 [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl](pentyl)amine

[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl](pentyl)amine

Cat. No.: B11746406
M. Wt: 223.36 g/mol
InChI Key: USABTXWRZSLGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 3-methyl-1-propyl-1H-pyrazole with a suitable alkylating agent, such as pentyl bromide, in the presence of a base like potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different substituents.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of (3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazol-4-amine
  • 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine
  • 1,5-dimethyl-1H-pyrazol-3-amine

Uniqueness

(3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H25N3

Molecular Weight

223.36 g/mol

IUPAC Name

N-[(3-methyl-1-propylpyrazol-4-yl)methyl]pentan-1-amine

InChI

InChI=1S/C13H25N3/c1-4-6-7-8-14-10-13-11-16(9-5-2)15-12(13)3/h11,14H,4-10H2,1-3H3

InChI Key

USABTXWRZSLGQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CN(N=C1C)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.